5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both isoxazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the formation of the isoxazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This method is efficient and can be performed at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or isoxazole rings, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s oxadiazole and isoxazole rings can interact with enzymes and receptors, modulating their activity. For instance, oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy . The exact pathways and molecular targets depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-6-13-10(18-14-6)5-12-11(16)8-4-9(17-15-8)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQPPRRKPILJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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